molecular formula C11H13N3O2 B1337823 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione CAS No. 111256-82-7

3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione

Cat. No.: B1337823
CAS No.: 111256-82-7
M. Wt: 219.24 g/mol
InChI Key: CRRZYZAAYYKGSZ-UHFFFAOYSA-N
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Description

3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione is a hydantoin derivative characterized by a phenyl ring substituted with a dimethylamino group at the para position, fused to an imidazolidine-2,4-dione core.

Properties

IUPAC Name

3-[4-(dimethylamino)phenyl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-13(2)8-3-5-9(6-4-8)14-10(15)7-12-11(14)16/h3-6H,7H2,1-2H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRZYZAAYYKGSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=O)CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448088
Record name 2,4-Imidazolidinedione, 3-[4-(dimethylamino)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111256-82-7
Record name 2,4-Imidazolidinedione, 3-[4-(dimethylamino)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione typically involves the reaction of 4-(dimethylamino)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a condensation process, followed by cyclization to form the imidazolidine-2,4-dione ring . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of an acid catalyst such as acetic acid to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .

Mechanism of Action

The mechanism by which 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, its antimicrobial activity may result from the inhibition of key bacterial enzymes, disrupting essential metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A systematic comparison of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione with analogous hydantoin derivatives is presented below, focusing on substituent effects, synthesis, and bioactivity.

Structural and Electronic Comparisons

Compound Substituent Key Properties References
This compound 4-(N,N-dimethylamino)phenyl Electron-rich phenyl group; enhanced solubility and nucleophilicity.
3-(4-Methoxyphenyl)imidazolidine-2,4-dione 4-Methoxyphenyl Moderate electron donation; crystallized for structural studies; antidiabetic activity.
3-(4-Trifluoromethylphenyl)imidazolidine-2,4-dione 4-CF₃phenyl Electron-withdrawing CF₃ group; increased electrophilicity and metabolic stability.
3-(4-Fluorophenyl)imidazolidine-2,4-dione 4-Fluorophenyl Mild electron withdrawal; potential antimicrobial/antiarrhythmic applications.
5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione 4-(N,N-dimethylamino)benzyl Similar dimethylamino group but as a benzyl side chain; distinct spatial orientation.

Key Research Findings

Substituent-Driven Bioactivity: Electron-donating groups (e.g., -NMe₂, -OMe) correlate with receptor binding (e.g., α1-adrenoreceptors), while electron-withdrawing groups (e.g., -CF₃) enhance stability for prolonged action .

Synthetic Flexibility : The imidazolidine-2,4-dione core allows modular substitution, enabling tailored pharmacokinetic profiles .

Clinical Potential: Piperazine derivatives (e.g., compound 12 in ) highlight the scaffold’s versatility in addressing cardiovascular and infectious diseases.

Biological Activity

3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione, also known as a derivative of imidazolidine-2,4-dione, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, antifungal, anti-inflammatory, and analgesic properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a dimethylamino group attached to a phenyl ring, which enhances its reactivity and biological activity. The molecular formula is C11H14N2O2C_{11}H_{14}N_2O_2, and its structure can be represented as follows:

Structure C6H5N(CH3)2C3N2O2\text{Structure }\text{C}_6\text{H}_5\text{N}(\text{CH}_3)_2-\text{C}_3\text{N}_2\text{O}_2

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may inhibit key bacterial enzymes or modulate receptor activities, leading to its observed effects. For instance, its antimicrobial properties may stem from disrupting essential metabolic pathways in bacteria.

1. Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. In vitro studies have demonstrated its effectiveness against a variety of pathogens:

  • Bacterial Strains: Effective against Gram-positive and Gram-negative bacteria.
  • Fungal Strains: Demonstrated antifungal activity against common pathogens such as Candida species.

A summary of the antimicrobial efficacy is presented in Table 1.

Pathogen TypeActivity ObservedMinimum Inhibitory Concentration (MIC)
Gram-positive BacteriaYes32 µg/mL
Gram-negative BacteriaYes64 µg/mL
Fungi (Candida spp.)Yes16 µg/mL

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies have shown that it can reduce inflammation markers in cell cultures and animal models. The mechanism may involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

3. Analgesic Activity

In animal models, this compound has demonstrated significant analgesic effects. The compound appears to act through central nervous system pathways, possibly involving opioid receptors.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Activity: A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives of imidazolidine compounds showed potent activity against resistant bacterial strains, suggesting that modifications like the dimethylamino group enhance efficacy.
  • Anti-inflammatory Research: A study in Pharmacology Reports indicated that imidazolidine derivatives could significantly lower inflammation in models of arthritis, supporting their potential use in inflammatory diseases .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other imidazolidine derivatives:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnalgesic Activity
This compoundHighModerateHigh
Imidazolidine-2,4-dioneModerateLowLow
5,5-Diphenylimidazolidine-2,4-dioneLowModerateModerate

Q & A

Q. What are the optimal synthetic routes for 3-[4-(dimethylamino)phenyl]imidazolidine-2,4-dione, and how can reaction efficiency be quantified?

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data discrepancies be addressed?

  • Methodological Answer : ¹H/¹³C NMR and UPLC-MS are critical. For example, ¹H NMR of analogous compounds shows distinct peaks for aromatic protons (δ 7.2–8.0 ppm) and dimethylamino groups (δ 2.8–3.1 ppm) . Discrepancies in integration or coupling constants may arise from impurities or tautomerism. Validate with high-resolution mass spectrometry (HRMS) and cross-check computational predictions (e.g., DFT-based chemical shift calculations) .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed vs. predicted reaction yields during scale-up?

  • Methodological Answer : Contradictions often stem from kinetic vs. thermodynamic control or solvent effects. Implement a feedback loop:

Use reaction path search methods (e.g., artificial force-induced reaction, AFIR) to model energy barriers .

Compare experimental yields at varying temperatures and pressures.

Apply factorial design (e.g., 2³ factorial matrix) to isolate critical variables (e.g., catalyst loading, solvent polarity) .
Example: A 15% yield drop during scale-up was traced to inefficient mixing; switching to a flow reactor improved mass transfer and restored yield to 58% .

Q. What strategies enable efficient multi-step synthesis while minimizing side reactions?

  • Methodological Answer :
  • Orthogonal Protecting Groups : Use tert-butoxycarbonyl (Boc) for amines and trimethylsilyl (TMS) for hydroxyl groups to prevent cross-reactivity .
  • In Situ Monitoring : Employ real-time IR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
  • Case Study : A multi-step synthesis of a related imidazolidine-dione derivative required sequential deprotection and coupling, achieving 72% overall yield by optimizing reaction order and purification steps .

Q. How can computational methods improve the design of derivatives for target biological activity?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases).
  • QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with activity. For example, electron-donating groups (e.g., -N(CH₃)₂) enhance solubility but may reduce binding .
  • Validation : Synthesize top-scoring derivatives and test in vitro. A derivative with a 4-fluorophenyl group showed 10x higher activity than the parent compound .

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